molecular formula C16H21NO5 B11816635 1-O-benzyl 2-O-ethyl 5-hydroxypiperidine-1,2-dicarboxylate

1-O-benzyl 2-O-ethyl 5-hydroxypiperidine-1,2-dicarboxylate

Cat. No.: B11816635
M. Wt: 307.34 g/mol
InChI Key: VKQHKWOWPHSNGA-UHFFFAOYSA-N
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Description

(2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include benzylamine, ethyl acetoacetate, and other reagents.

    Cyclization: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of chemical transformations to form the piperidine ring.

    Functionalization: After the formation of the piperidine ring, various functional groups are introduced to achieve the desired structure. This may involve hydroxylation, esterification, and other reactions.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain (2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate in high purity.

Industrial Production Methods

In an industrial setting, the production of (2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The benzyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-1-tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate: A similar compound with a tert-butyl group instead of a benzyl group.

    (2S,5S)-1-methyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate: A derivative with a methyl group in place of the benzyl group.

Uniqueness

(2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate is unique due to its specific structural features, such as the benzyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

1-O-benzyl 2-O-ethyl 5-hydroxypiperidine-1,2-dicarboxylate

InChI

InChI=1S/C16H21NO5/c1-2-21-15(19)14-9-8-13(18)10-17(14)16(20)22-11-12-6-4-3-5-7-12/h3-7,13-14,18H,2,8-11H2,1H3

InChI Key

VKQHKWOWPHSNGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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